molecular formula C9H9I2NO2 B2787220 Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate CAS No. 1260762-01-3

Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate

Cat. No.: B2787220
CAS No.: 1260762-01-3
M. Wt: 416.985
InChI Key: MIDJQUPKTXMZSI-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate is an organic compound characterized by the presence of ethyl, hydroxy, and diiodo functional groups attached to a benzenecarboximidate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate typically involves the iodination of a hydroxybenzenecarboximidate precursor. The reaction conditions often include the use of iodine and an oxidizing agent to facilitate the introduction of iodine atoms at the desired positions on the benzene ring. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The diiodo groups can be reduced to form a less halogenated derivative.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the iodine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxo-3,5-diiodobenzenecarboximidate.

    Reduction: Formation of ethyl 4-hydroxy-3,5-dibromobenzenecarboximidate.

    Substitution: Formation of ethyl 4-hydroxy-3,5-dialkoxybenzenecarboximidate or similar derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and diiodo groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxy-3,5-dibromobenzenecarboximidate: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and biological activity.

    Ethyl 4-hydroxy-3,5-dichlorobenzenecarboximidate:

    Ethyl 4-hydroxy-3,5-difluorobenzenecarboximidate: Fluorine atoms confer unique properties, such as increased stability and different interaction profiles with biological targets.

This compound stands out due to the presence of iodine atoms, which impart distinct reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO2/c1-2-14-9(12)5-3-6(10)8(13)7(11)4-5/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDJQUPKTXMZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C(=C1)I)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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